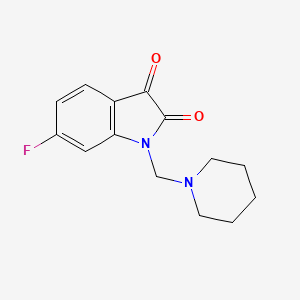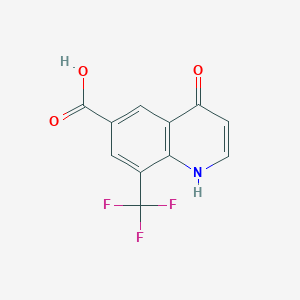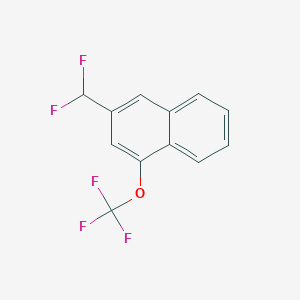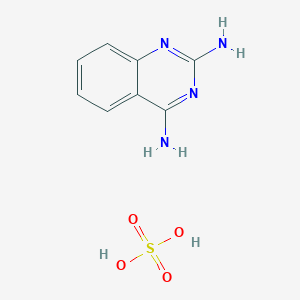
1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or xenon difluoride.
Attachment of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient fluorination techniques to ensure high yields and purity.
化学反应分析
Types of Reactions
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and piperidin-1-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .
科学研究应用
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
6-Fluoroindoline-2,3-dione: Lacks the piperidin-1-ylmethyl group but shares the fluorine substitution.
1-(Piperidin-1-ylmethyl)indoline-2,3-dione: Lacks the fluorine substitution but has the piperidin-1-ylmethyl group.
Indoline-2,3-dione: The parent compound without any substitutions.
Uniqueness
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is unique due to the combined presence of the fluorine atom and the piperidin-1-ylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
属性
CAS 编号 |
141542-60-1 |
|---|---|
分子式 |
C14H15FN2O2 |
分子量 |
262.28 g/mol |
IUPAC 名称 |
6-fluoro-1-(piperidin-1-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-4-5-11-12(8-10)17(14(19)13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
InChI 键 |
AURNGYUHECPHGA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)F)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)

![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)


![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)




